7H-pyrrolo[2,3-d]pyrimidin-5-amine is a heterocyclic organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by a fused pyrrole and pyrimidine ring structure. The compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development targeting various biological pathways.
7H-pyrrolo[2,3-d]pyrimidin-5-amine can be classified under the following categories:
The synthesis of 7H-pyrrolo[2,3-d]pyrimidin-5-amine typically involves several steps:
These methods emphasize the importance of controlling reaction conditions to optimize yield and purity.
The molecular formula of 7H-pyrrolo[2,3-d]pyrimidin-5-amine is CHN, with a molecular weight of approximately 134.14 g/mol. The structure consists of a five-membered pyrrole ring fused to a six-membered pyrimidine ring, which includes nitrogen atoms at specific positions that contribute to its reactivity and biological activity.
Key structural features include:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy .
7H-pyrrolo[2,3-d]pyrimidin-5-amine undergoes several important chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or develop new derivatives .
The mechanism of action for 7H-pyrrolo[2,3-d]pyrimidin-5-amine is primarily related to its interaction with specific enzymes, such as Janus kinase (JAK). By binding to JAK, it inhibits its activity, thereby affecting downstream signaling pathways involved in inflammation and immune responses.
Research indicates that this compound may influence cellular processes such as proliferation and apoptosis by modulating the JAK-STAT signaling pathway . Understanding this mechanism is vital for developing therapeutic agents targeting diseases linked to dysregulated JAK activity.
Key physical properties include:
Chemical properties include:
These properties are crucial for handling, storage, and application in laboratory settings .
7H-pyrrolo[2,3-d]pyrimidin-5-amine has significant potential in scientific research, particularly in drug discovery. Its derivatives are being explored as inhibitors for various targets, including JAK1, which plays a critical role in inflammatory diseases. The compound's ability to modulate biological pathways makes it a valuable candidate for developing new therapeutics aimed at conditions like rheumatoid arthritis and other autoimmune disorders .
The 7H-pyrrolo[2,3-d]pyrimidin-5-amine scaffold serves as a privileged structure in designing reversible BTK inhibitors for autoimmune disorders like rheumatoid arthritis. Its planar aromatic system facilitates deep insertion into the ATP-binding pocket, engaging BTK through critical hydrogen bonds with Glu475 and Met477 in the hinge region . Derivatives optimized with electrophile-free substituents (e.g., acrylamides) enable reversible inhibition, mitigating off-target effects associated with covalent inhibitors while maintaining sub-nanomolar potency (IC₅₀ = 0.004–0.15 µM) .
Molecular dynamics simulations reveal that 5-amine substitutions dictate binding stability:
Table 1: Binding Interactions of Key BTK Inhibitors
Compound | Binding Free Energy (kJ/mol) | Key Interactions | Inhibition Type |
---|---|---|---|
22b | -38.9 | H-bond: Glu475, Met477; π-stacking: Phe413 | Reversible |
PF-04965842 | -42.1 | H-bond: Thr474; Salt bridge: Lys430 | Reversible |
The C481S mutation diminishes covalent inhibitor efficacy by eliminating the nucleophilic cysteine residue. Pyrrolopyrimidine derivatives overcome this via:
Pyrrolopyrimidine-based inhibitors disrupt oncogenic signaling by concurrently targeting c-Met and Axl kinases. The 5-amine moiety enables adaptive binding to divergent active sites:
Simulations (>200 ns) demonstrate that inhibitors (e.g., 5k) induce a 1.5 Å shift in c-Met’s activation loop, expelling Mg²⁺ from the ATP site. Key drivers include:
Dual c-Met/Axl inhibition by pyrrolopyrimidines (e.g., 5k) yields synergistic downstream effects:
Table 2: Kinase Inhibition Profile of Compound 5k
Kinase Target | IC₅₀ (nM) | Pathway Impact |
---|---|---|
c-Met | 40 | ↓ HGF-induced cell scattering |
Axl | 89 | ↓ Gas6-mediated invasion |
VEGFR2 | 204 | ↓ Angiogenesis |
CDK2 | 55 | ↑ G1/S cell cycle arrest |
Achieving selectivity among structurally homologous TEC kinases (BTK, ITK, TEC) requires precision engineering:
Key Selectivity Filters
Kinome-wide screening (468 kinases) of 5n confirms <5% off-target inhibition at 1 µM, attributed to:
Table 3: Selectivity Profile of Pyrrolopyrimidine Inhibitors
Compound | BTK IC₅₀ (nM) | ITK IC₅₀ (nM) | TEC IC₅₀ (nM) | Selectivity (BTK vs. ITK/TEC) |
---|---|---|---|---|
5n | 2.7 | 420 | 380 | 155×/141× |
PF-04965842 | 0.7 | 110 | 95 | 157×/136× |
22b | 11 | 950 | 870 | 86×/79× |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: